4-CHLORO-N-(2-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-CHLORO-N-(2-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a chlorinated benzene ring, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(2-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple stepsThe final step involves the sulfonation of the benzene ring to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific solvents are often employed to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(2-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly affecting the nitro group.
Substitution: The chlorinated benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative.
Substitution: Replacement of the chlorine atom with a nucleophile.
Scientific Research Applications
4-CHLORO-N-(2-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(2-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-5-NITROBENZOTRIFLUORIDE
- 4-CHLORO-3-(TRIFLUOROMETHYL)NITROBENZENE
- 2-CHLORO-α,α,α-TRIFLUORO-5-NITROTOLUENE
Uniqueness
4-CHLORO-N-(2-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro and a trifluoromethyl group enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
4-chloro-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O4S/c16-10-1-4-12(5-2-10)27(25,26)21-8-7-20-14-6-3-11(22(23)24)9-13(14)15(17,18)19/h1-6,9,20-21H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKDTKLTBAPOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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